

A Spectroscopic Comparison of 4-Methylenepiperidine and Its Precursors

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Compound of Interest

Compound Name: 4-Methylenepiperidine

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[City, State] – [Date] – In the landscape of pharmaceutical development and organic synthesis, a thorough understanding of the structural and spectroscopic properties of key intermediates is paramount. This guide provides a detailed spectroscopic comparison of **4-methylenepiperidine**, a valuable building block in medicinal chemistry, with its common precursors: 4-piperidone, N-benzyl-4-piperidone, and 4-hydroxymethylpiperidine. This objective analysis, supported by experimental data, serves as a crucial resource for researchers, scientists, and professionals in drug development.

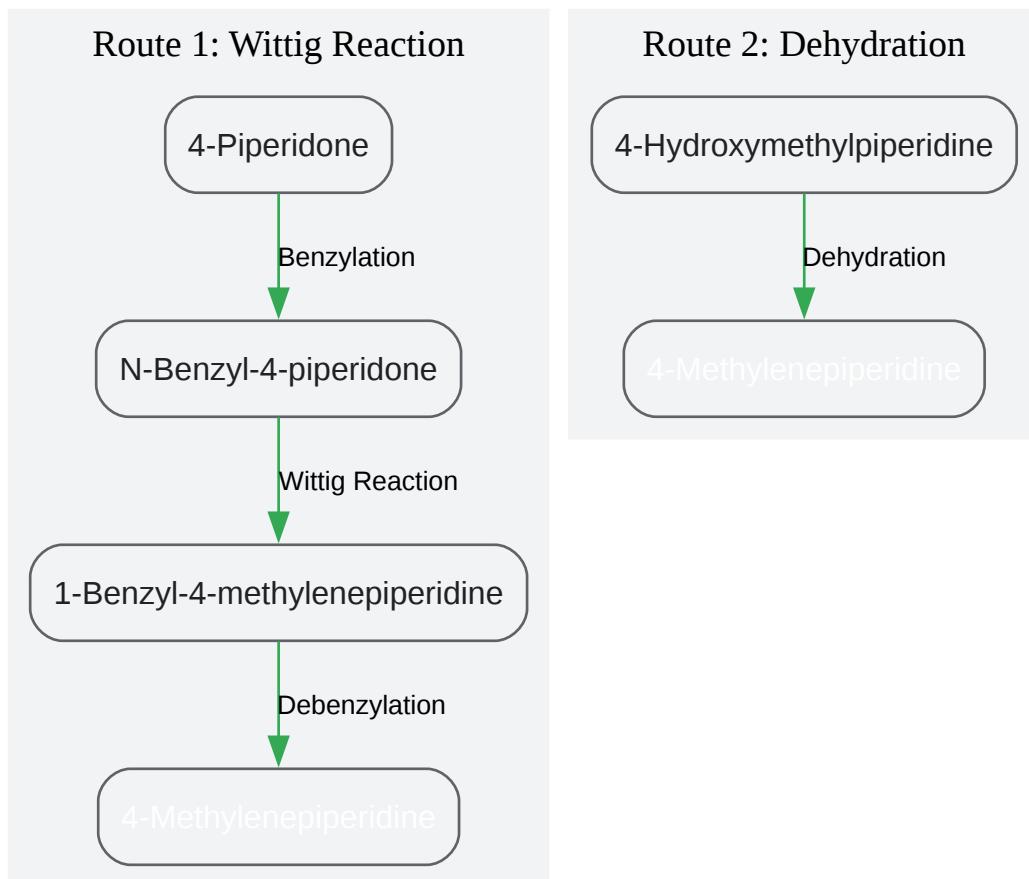
Introduction

4-Methylenepiperidine is a heterocyclic compound whose derivatives are integral to the synthesis of a variety of pharmacologically active agents. Its synthesis often proceeds from more readily available piperidine precursors. The transformation from a precursor to the final product is accompanied by distinct changes in their spectroscopic signatures. This guide elucidates these differences through a comparative analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Synthetic Pathway Overview

A prevalent method for the synthesis of **4-methylenepiperidine** involves the Wittig reaction, starting from a protected 4-piperidone derivative, followed by deprotection. An alternative route

can be envisaged from 4-hydroxymethylpiperidine through dehydration. The following diagram illustrates a common synthetic logic.



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Caption: Synthetic pathways to **4-Methylenepiperidine**.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **4-methylenepiperidine** and its precursors. These values are compiled from various spectral databases and literature sources.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	H2, H6 (ppm)	H3, H5 (ppm)	Other Protons (ppm)
4-Methylenepiperidine	~2.9	~2.3	4.7 (s, =CH ₂)
4-Piperidone	~3.1	~2.5	2.1 (s, NH)
N-Benzyl-4-piperidone	~2.8	~2.5	7.3 (m, Ar-H), 3.6 (s, CH ₂ Ph)
4-Hydroxymethylpiperidine	~2.9 (axial), ~2.5 (equatorial)	~1.6 (axial), ~1.1 (equatorial)	3.4 (d, CH ₂ OH), ~1.5 (m, CH)

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	C2, C6 (ppm)	C3, C5 (ppm)	C4 (ppm)	Other Carbons (ppm)
4-Methylenepiperidine	46.5	35.8	148.7 (=C)	106.5 (=CH ₂)
4-Piperidone	41.3	41.3	209.0 (C=O)	-
N-Benzyl-4-piperidone	50.8	41.0	207.5 (C=O)	138.0, 129.2, 128.4, 127.3 (Ar-C), 63.0 (CH ₂ Ph)
4-Hydroxymethylpiperidine	46.5	30.0	41.0	67.9 (CH ₂ OH)

IR Spectroscopy Data

Table 3: Key IR Absorption Bands (in cm⁻¹)

Compound	N-H Stretch	C-H Stretch	C=O Stretch	C=C Stretch	O-H Stretch
4-Methylenepiperidine	~3300	~2930, 2850	-	~1650	-
4-Piperidone	~3300	~2950, 2860	~1715	-	-
N-Benzyl-4-piperidone	-	~2920, 2850	~1710	-	-
4-Hydroxymethylpiperidine	~3300	~2920, 2850	-	-	~3350 (broad)

Mass Spectrometry Data

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Weight	Molecular Ion (M ⁺)	Key Fragment Ions (m/z)
4-Methylenepiperidine	97.16 g/mol	97	82, 68, 54
4-Piperidone	99.13 g/mol	99	70, 56, 42
N-Benzyl-4-piperidone	189.25 g/mol	189	91 (tropylium ion), 120, 146
4-Hydroxymethylpiperidine	115.17 g/mol	115	98, 84, 70

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols for the acquisition of NMR, IR, and MS spectra for the compounds discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , D_2O , or DMSO-d_6) in a standard 5 mm NMR tube.
- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a 300 MHz or 500 MHz NMR spectrometer.
- ^1H NMR Acquisition: The spectra were acquired with a spectral width of 0-12 ppm. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- ^{13}C NMR Acquisition: The spectra were acquired with a spectral width of 0-220 ppm. Chemical shifts are reported in ppm relative to the solvent peak.

Infrared (IR) Spectroscopy

- Sample Preparation: For liquid samples, a thin film was prepared between two potassium bromide (KBr) plates. For solid samples, a KBr pellet was prepared by grinding a small amount of the sample with KBr powder and pressing the mixture into a thin disk.
- Instrumentation: IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: The spectra were typically scanned over the range of 4000-400 cm^{-1} . The data is presented in wavenumbers (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction: Samples were introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).
- Ionization: Electron ionization (EI) was typically used at 70 eV.
- Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer was used to separate the ions based on their mass-to-charge ratio (m/z).

- Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their m/z values.

This comparative guide provides a foundational spectroscopic reference for **4-methylenepiperidine** and its precursors, aiding in reaction monitoring, quality control, and the structural elucidation of related compounds.

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